![molecular formula C19H23N5O5S B2434846 1-(2-((4-(Pyrazolo[1,5-a]pyridin-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidin-2,6-dion CAS No. 1396809-98-5](/img/structure/B2434846.png)

1-(2-((4-(Pyrazolo[1,5-a]pyridin-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidin-2,6-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

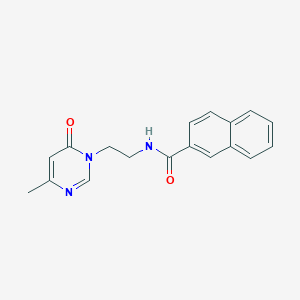

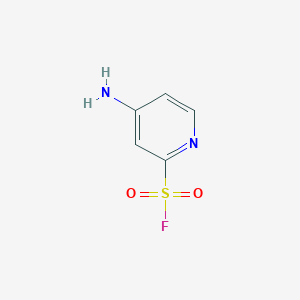

1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Aktivität

Pyrazinamid (PZA) ist ein wichtiges First-Line-Medikament, das in der Tuberkulosetherapie eingesetzt wird. Forscher haben neue Derivate entwickelt und synthetisiert, darunter 1-(2-((4-(Pyrazolo[1,5-a]pyridin-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidin-2,6-dion. Diese Verbindungen wurden auf ihre antituberkulose Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht. Bemerkenswerterweise zeigten mehrere Derivate eine signifikante Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM .

Heterocyclische Chemie

Die heterocyclische Struktur der Verbindung macht sie für die synthetische Chemie interessant. Forscher haben ihre Synthese, Charakterisierung und pharmakologischen Anwendungen in verschiedenen heterocyclischen Derivaten untersucht, darunter Piperidin, Pyridin, Chinolin, Thiadiazol, Pyrazol und Triazol .

Serotonin-Rezeptor-Antagonisten

Pyrazolo[1,5-a]pyridin-Derivate wurden als Antagonisten von Serotonin-5-HT6-Rezeptoren untersucht. Diese Verbindungen spielen eine Rolle bei der Modulation von Serotonin-Signalwegen und können Auswirkungen auf neurologische Erkrankungen haben .

Kinase-Inhibitoren

Das Gerüst der Verbindung wurde auf die Kinase-Inhibition untersucht. Kinasen sind wichtige Enzyme, die an der Zellsignalisierung und -regulation beteiligt sind. Durch die gezielte Ansteuerung spezifischer Kinasen wollen Forscher potenzielle Therapien für Krebs und andere Krankheiten entwickeln .

PET-Tumor-Bildgebungsmittel

Einige Pyrazolo[1,5-a]pyridin-Derivate haben sich als vielversprechend für die Positronen-Emissions-Tomographie (PET)-Tumor-Bildgebung erwiesen. Diese Verbindungen könnten bei der nicht-invasiven Krebsdiagnose und -überwachung helfen .

Inhibition der Amyloid (β)-Peptid-Aggregation

Die Aggregation von Amyloid (β)-Peptiden ist mit neurodegenerativen Erkrankungen wie Alzheimer assoziiert. Bestimmte Pyrazolo[1,5-a]pyridin-Derivate wurden auf ihre Fähigkeit untersucht, diesen Aggregationsprozess zu hemmen, was möglicherweise therapeutische Möglichkeiten bietet .

Wirkmechanismus

Target of Action

The compound “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry . The primary target of this compound is Cyclin Dependent Kinases (CDK2), which play a crucial role in cell cycle regulation .

Mode of Action

The interaction of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” with its target CDK2 results in the inhibition of this kinase . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .

Biochemical Pathways

The action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell death in tumor cells .

Result of Action

The result of the action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is the significant inhibition of cell growth in certain cell lines . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Eigenschaften

IUPAC Name |

1-[2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c25-17-5-3-6-18(26)23(17)12-13-30(28,29)22-10-8-21(9-11-22)19(27)15-14-20-24-7-2-1-4-16(15)24/h1-2,4,7,14H,3,5-6,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGBDLLYZKVGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2434765.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2434766.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2434771.png)

![1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434775.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime](/img/structure/B2434782.png)

![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)